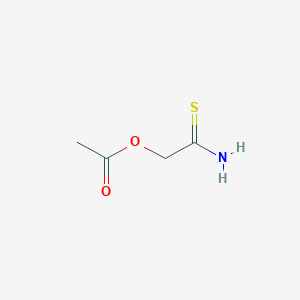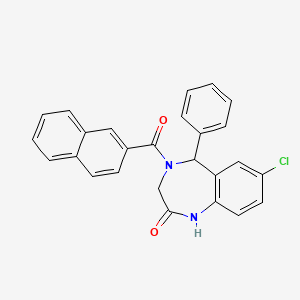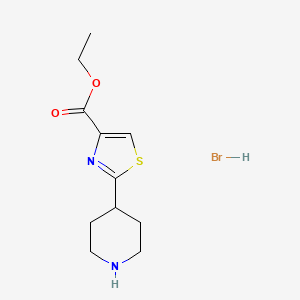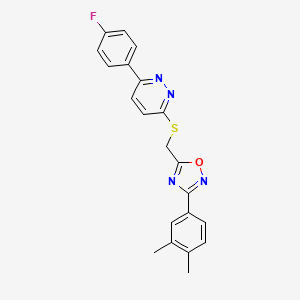![molecular formula C21H24N4O3S B2878102 Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 876865-44-0](/img/structure/B2878102.png)
Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a basic structure in DNA and RNA, making it a crucial component in biological systems . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antiviral, antimicrobial, antileishmanial, anti-inflammatory, neuroprotective, and cardiovascular activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with amidines . For instance, a method for the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate involves iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester followed by elimination of hydrogen iodide .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substituents attached to the pyrimidine ring . The presence of different functional groups can significantly influence the properties and activities of these compounds.Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research on derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (akin to the chemical structure ) shows their utility in creating a wide array of heterocyclic compounds. These derivatives serve as key intermediates in synthesizing complex molecules with potential biological activities. For example, the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, achieved through condensation reactions, highlights the versatility of these compounds in generating bioactive heterocycles (Kappe & Roschger, 1989).
Biological Applications
Compounds structurally related to the chemical have been explored for their antiviral activities. For instance, studies on carbocyclic analogues of 7-deazaguanosine, which share a similar heterocyclic core, demonstrated selective inhibitory activities against certain viruses, suggesting potential applications in antiviral drug development (Legraverend et al., 1985).
Material Science and Catalysis
Further research has demonstrated the application of related compounds in material science and catalysis, particularly in synthesizing functionalized frameworks. For example, the transformation of allyl(propargyl)oxy tetrahydropyridines into pyrido[2,1-b][1,3]oxazepines through ring-closing metathesis illustrates the potential of these chemicals in developing new materials and catalytic processes (Sridharan et al., 2009).
Pharmacological Potential
The exploration of dihydropyrimidines for their potential pharmacological applications, including antihypertensive and antiallergic effects, underscores the medicinal relevance of this class of compounds. For example, the synthesis and evaluation of various dihydropyrimidine derivatives have led to the identification of molecules with significant anti-HIV activities, showcasing the therapeutic potential of these compounds in treating viral infections (Khalifa & Al-Omar, 2014).
Mécanisme D'action
The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and target. For example, some pyrimidine derivatives have been found to inhibit PARP-1, a protein involved in DNA repair, thus compromising the DNA repair mechanism in cancer cells and leading to cell death .
Orientations Futures
Propriétés
IUPAC Name |
prop-2-enyl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-5-10-28-20(27)15-13(4)23-18-17(16(15)14-6-8-22-9-7-14)19(26)25-21(24-18)29-11-12(2)3/h5-9,12,16H,1,10-11H2,2-4H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJUTIVDBCBMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC=NC=C3)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2878019.png)


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2878025.png)


![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2878031.png)
![4,4-Difluoro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2878034.png)


![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2878038.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
